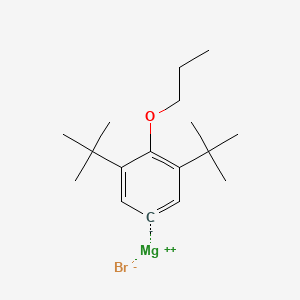
(3,5-Di-t-butyl-4-N-propyloxyphenyl)magnesium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3,5-di-tert-butyl-4-n-propyloxyphenyl)magnesium bromide, 0.50 M in tetrahydrofuran, is an organomagnesium compound commonly used in organic synthesis. This compound is a Grignard reagent, which is highly reactive and serves as a nucleophile in various chemical reactions. The presence of bulky tert-butyl groups and a propyloxy substituent on the phenyl ring makes this compound unique in its reactivity and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-di-tert-butyl-4-n-propyloxyphenyl)magnesium bromide typically involves the reaction of 3,5-di-tert-butyl-4-n-propyloxybromobenzene with magnesium metal in the presence of tetrahydrofuran as a solvent. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The reaction conditions include:
Temperature: Room temperature to reflux conditions.
Time: Several hours to ensure complete reaction.
Catalysts: Iodine or a small amount of dibromoethane can be used to initiate the reaction.
Industrial Production Methods
In an industrial setting, the production of (3,5-di-tert-butyl-4-n-propyloxyphenyl)magnesium bromide follows similar principles but on a larger scale. The process involves:
Large reactors: Equipped with efficient stirring and temperature control.
Continuous addition: Of magnesium and the bromobenzene derivative to control the reaction rate.
Purification: The final product is often purified by distillation or crystallization to remove any unreacted starting materials and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
(3,5-di-tert-butyl-4-n-propyloxyphenyl)magnesium bromide undergoes several types of reactions, including:
Nucleophilic addition: To carbonyl compounds, forming alcohols.
Nucleophilic substitution: With alkyl halides, forming new carbon-carbon bonds.
Coupling reactions: Such as the Suzuki-Miyaura coupling, forming biaryl compounds.
Common Reagents and Conditions
Carbonyl compounds: Aldehydes, ketones, esters, and carbon dioxide.
Alkyl halides: Primary, secondary, and tertiary halides.
Catalysts: Palladium or nickel catalysts for coupling reactions.
Major Products
Alcohols: From the addition to carbonyl compounds.
Alkanes and alkenes: From substitution reactions.
Biaryl compounds: From coupling reactions.
Applications De Recherche Scientifique
(3,5-di-tert-butyl-4-n-propyloxyphenyl)magnesium bromide has a wide range of applications in scientific research:
Organic synthesis: Used to form carbon-carbon bonds in complex molecule synthesis.
Pharmaceuticals: In the synthesis of drug intermediates and active pharmaceutical ingredients.
Materials science: In the preparation of polymers and advanced materials.
Catalysis: As a reagent in catalytic processes for the formation of fine chemicals.
Mécanisme D'action
The mechanism by which (3,5-di-tert-butyl-4-n-propyloxyphenyl)magnesium bromide exerts its effects involves the nucleophilic attack of the magnesium-bound carbon on electrophilic centers. The molecular targets include carbonyl groups, alkyl halides, and other electrophilic species. The pathways involved are:
Formation of tetrahedral intermediates: In nucleophilic addition reactions.
Formation of carbon-carbon bonds: In substitution and coupling reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3,5-di-tert-butyl-4-n-propyloxyphenyl)zinc bromide: Similar in structure but uses zinc instead of magnesium.
(3,5-di-tert-butyl-2-n-propyloxyphenyl)magnesium bromide: Similar but with a different substitution pattern on the phenyl ring.
Uniqueness
(3,5-di-tert-butyl-4-n-propyloxyphenyl)magnesium bromide is unique due to the presence of bulky tert-butyl groups, which provide steric hindrance and influence the reactivity and selectivity of the compound in various reactions. The propyloxy substituent also adds to its unique reactivity profile compared to other Grignard reagents.
This detailed article provides a comprehensive overview of (3,5-di-tert-butyl-4-n-propyloxyphenyl)magnesium bromide, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C17H27BrMgO |
|---|---|
Poids moléculaire |
351.6 g/mol |
Nom IUPAC |
magnesium;1,3-ditert-butyl-2-propoxybenzene-5-ide;bromide |
InChI |
InChI=1S/C17H27O.BrH.Mg/c1-8-12-18-15-13(16(2,3)4)10-9-11-14(15)17(5,6)7;;/h10-11H,8,12H2,1-7H3;1H;/q-1;;+2/p-1 |
Clé InChI |
JETBMXBTEOCJPU-UHFFFAOYSA-M |
SMILES canonique |
CCCOC1=C(C=[C-]C=C1C(C)(C)C)C(C)(C)C.[Mg+2].[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


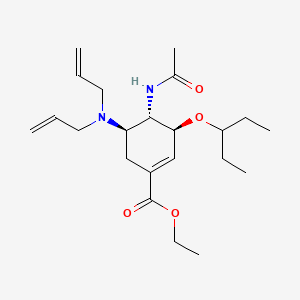

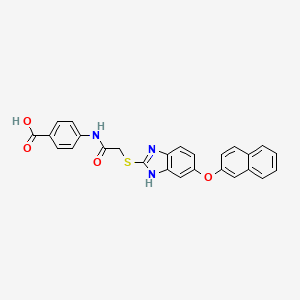
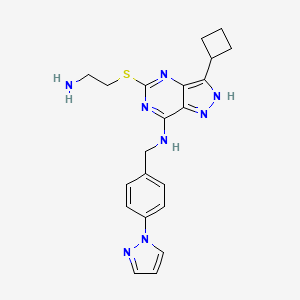
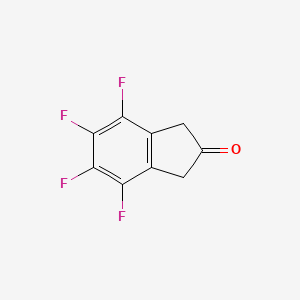

![(R)-2-Chloro-7-(1-methoxyethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-6-amine hydrochloride](/img/structure/B14889423.png)
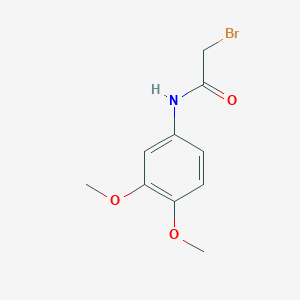
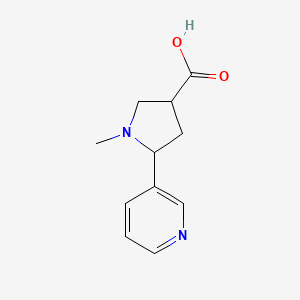
![[(3S)-4\'-[(4S)-4-benzyl-4,5-dihydro-1,3-oxazol-2-yl]-3,3\'-spirobi[1,2-dihydroindene]-4-yl]-bis(3,5-ditert-butylphenyl)phosphane](/img/structure/B14889446.png)
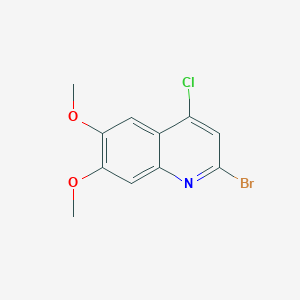
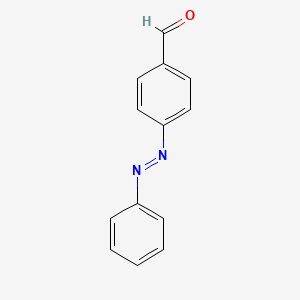
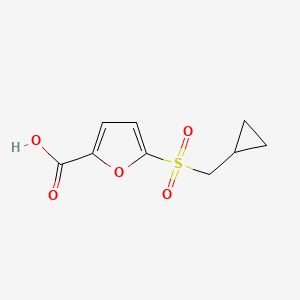
![3-Methyl-1-((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)butan-1-ol](/img/structure/B14889477.png)
